L-Ccg-I

Vue d'ensemble

Description

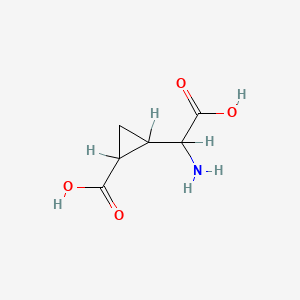

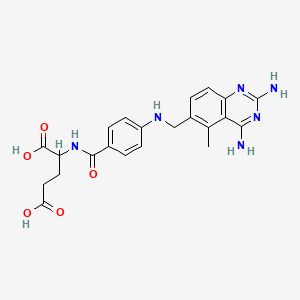

L-Ccg-I is an extended isomer of conformationally restricted glutamate analog . It is a potent agonist for mGluR2 with an EC50 value of 0.3 nM . It can be used for the research of the mGluR family .

Synthesis Analysis

The synthesis of this compound involves the control of the absolute stereochemistry of three contiguous stereocenters in a single step . The enantioselective synthesis of this compound has been achieved by efficiently utilizing natural menthol as the chiral auxiliary in a γ-Br-R,β-unsaturated ester .Molecular Structure Analysis

The molecular formula of this compound is C6H9NO4 . Its average mass is 159.140 Da and its monoisotopic mass is 159.053162 Da .Physical and Chemical Properties Analysis

This compound has 5 hydrogen bond acceptors and 3 hydrogen bond donors . Its molecular weight is 159.05 .Applications De Recherche Scientifique

1. Role in Neuroscience Research

L-Ccg-I has significant applications in neuroscience research. It is a potent metabotropic glutamate receptor agonist and has been utilized to study its effects on neuronal events. For instance, this compound can depress monosynaptic excitation in spinal motoneurons at concentrations lower than those causing postsynaptic depolarization. This characteristic makes it a useful probe in neuroscience, particularly in understanding synaptic transmission and neuropharmacology (Shinozaki & Ishida, 1993).

2. Impact on Learning and Memory

Research has demonstrated the role of this compound in learning and memory processes. A study assessing the effects of this compound in a Morris water escape task with rats found that it can influence learning abilities. The study suggested that this compound, acting as a selective agonist of the metabotropic glutamate receptor, could impair the acquisition of learning tasks when administered in high doses (van der Staay et al., 1995).

3. Use in Cancer Research

In the broader scope of scientific research, this compound and related compounds have implications in cancer research. They are part of the small molecules investigated under initiatives like the National Cancer Institute's Initiative for Chemical Genetics. These initiatives aim to accelerate the discovery of cancer-relevant probes and facilitate new scientific collaborations (Tolliday et al., 2006).

4. Synthesis and Chemical Studies

The synthesis of this compound has been a topic of interest in chemical research. A study detailed the 12-step synthesis process of this compound, which involves key steps like Sharpless's asymmetric dihydroxylation reaction and stereochemically controlled cyclopropanation. This research contributes to the understanding of the chemical structure and synthesis pathways of this compound (Ma & Ma, 1997).

Mécanisme D'action

Orientations Futures

The enhancement of GABA release by L-Ccg-I might reflect the presence on cortical nerve endings of GABAB/group I mGlu receptor heteromers with distinct pharmacological properties . Activation of these heteromeric receptors might modify the function of the GABAB receptor in such a way that it facilitates GABAergic transmission . This effect might be useful under conditions of excessive glutamatergic activity .

Propriétés

IUPAC Name |

2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVEPYOCJWRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944912 | |

| Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-17-0, 117857-93-9 | |

| Record name | (alpha-Carboxycyclopropyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

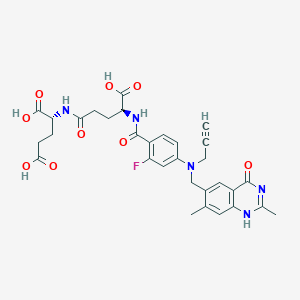

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)